Synthetic Utility: Documented Reactivity in Pharma-Relevant Target Classes
The target compound is specifically utilized as a reactant in the synthesis of CYP11A1 inhibitors, as documented in patent WO2021229152A1 [1]. In this context, it reacts with a complex ketone under basic conditions (K₂CO₃, DMSO) to form a key intermediate. This demonstrates its functional utility as an electrophilic building block for alkylation reactions in a defined, high-value pharmaceutical application. A direct comparator, 4-Bromo-1-(methylsulfonyl)piperidine (CAS 1082872-21-6), would be unsuitable for this specific transformation because it lacks the bromomethyl group required for nucleophilic displacement at the benzylic carbon.
| Evidence Dimension | Reactivity in a pharmaceutical synthesis pathway |
|---|---|
| Target Compound Data | Successfully reacted with 2-(1-(5-acetylisoindolin-2-yl)ethyl)-5-hydroxy-4H-pyran-4-one to yield a CYP11A1 inhibitor intermediate. |
| Comparator Or Baseline | 4-Bromo-1-(methylsulfonyl)piperidine (CAS 1082872-21-6) |
| Quantified Difference | Target compound participates in alkylation; comparator is unreactive in this context due to lack of a suitable leaving group on a carbon spacer. |
| Conditions | Potassium carbonate in dimethyl sulfoxide (DMSO) [1]. |
Why This Matters
Procuring this specific compound is required to follow a literature-validated synthetic route; using the bromo analog would lead to a failed reaction.
- [1] Molaid Database. Reaction and Patent Information for 4-(Bromomethyl)-1-(methylsulfonyl)piperidine (1082786-45-5), referencing WO2021229152A1 (CYP11A1 inhibitors). View Source
